

Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,5-Naphthyridine-3-carbonitrile**

Cat. No.: **B1392945**

[Get Quote](#)

The 1,5-naphthyridine core, a bicyclic heteroaromatic system containing two fused pyridine rings, is a cornerstone in the design of bioactive agents.^[1] Its rigid structure and defined hydrogen bonding capabilities allow it to effectively mimic purine systems and interact with a variety of biological targets.^[2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including roles as kinase inhibitors, anti-viral agents, and anti-malarial drugs.^{[2][3]}

The introduction of a carbonitrile (-C≡N) group at the 3-position further enhances the synthetic utility of the scaffold. The nitrile is not merely a placeholder; it is a versatile functional group that can be transformed into amines, amides, carboxylic acids, and various heterocyclic rings through well-established chemical reactions.^[4] This chemical flexibility makes **1,5-Naphthyridine-3-carbonitrile** a highly valuable starting material for generating libraries of diverse compounds in drug discovery campaigns.

Physicochemical and Spectroscopic Profile

While **1,5-Naphthyridine-3-carbonitrile** is commercially available for research purposes, it is classified as a compound for early discovery, and as such, extensive experimental data is not always published in peer-reviewed literature. The information below combines available data with expert-predicted spectroscopic characteristics based on fundamental chemical principles and analysis of analogous structures.

Property	Value / Description	Source
CAS Number	1142927-37-4	
Molecular Formula	C ₉ H ₅ N ₃	
Molecular Weight	155.16 g/mol	
Physical Form	Solid	
Melting Point	Not widely reported. Experimental determination is recommended.	
Solubility	Not widely reported. Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO and DMF.	

Spectroscopic Analysis (Predicted)

Definitive, published spectra for this specific molecule are scarce. However, a robust prediction of its spectral characteristics can be made. Buyer assumes responsibility to confirm product identity and/or purity.[\[5\]](#)

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz): The proton spectrum is expected to be entirely in the aromatic region, showing five distinct signals.

- H2 & H4 (Singlets, ~9.4-9.2 ppm): These protons are adjacent to the ring nitrogens and are highly deshielded. H2 is likely the most downfield proton due to the influence of the adjacent nitrogen and the electron-withdrawing nitrile group.
- H6 (Doublet of doublets, ~9.0 ppm): This proton is on the second pyridine ring and is deshielded by the adjacent N5. It will show coupling to H7 and H8.
- H8 (Doublet of doublets, ~8.4 ppm): Coupled to H7 and H6.

- H7 (Doublet of doublets, ~7.8 ppm): The most upfield of the aromatic protons, coupled to H6 and H8.

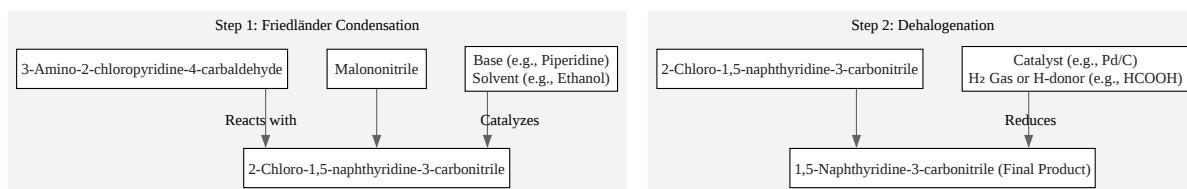
Predicted ^{13}C NMR Spectrum (in CDCl_3 , 101 MHz): The carbon spectrum will show nine signals, with the nitrile carbon being a key identifier.

- Quaternary Carbons: Expect signals for C3 (~110-115 ppm), C4a, and C8a (in the 140-155 ppm range).
- Nitrile Carbon (-CN): A characteristic weak signal expected around 117-120 ppm.
- CH Carbons: Signals corresponding to C2, C4, C6, C7, and C8 will appear in the aromatic region (~125-155 ppm).

Predicted Key IR Absorptions (KBr Pellet):

- $\sim 2230 \text{ cm}^{-1}$ (strong, sharp): Characteristic $\text{C}\equiv\text{N}$ stretching vibration.
- $\sim 1600\text{-}1450 \text{ cm}^{-1}$ (multiple bands): $\text{C}=\text{C}$ and $\text{C}=\text{N}$ stretching vibrations of the aromatic naphthyridine core.
- $\sim 3100\text{-}3000 \text{ cm}^{-1}$ (weak to medium): Aromatic C-H stretching.

Mass Spectrometry:


- Expected $[\text{M}]^+$ ion: $\text{m/z} = 155.05$ (for $\text{C}_9\text{H}_5\text{N}_3$). High-resolution mass spectrometry should confirm this exact mass.

Representative Synthesis Protocol

While a specific, validated synthesis for **1,5-Naphthyridine-3-carbonitrile** is not readily available in the literature, a highly plausible route is the Friedländer Annulation. This classic reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone or nitrile).^[6] The following is a representative, field-proven protocol based on this methodology.

Proposed Synthesis: Friedländer Annulation

This protocol outlines the reaction of 3-amino-2-chloropyridine-4-carbaldehyde with malononitrile, followed by a dehalogenation step.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **1,5-Naphthyridine-3-carbonitrile**.

Step-by-Step Methodology

Step 1: Synthesis of 2-Chloro-1,5-naphthyridine-3-carbonitrile

- Reactor Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-2-chloropyridine-4-carbaldehyde (1.0 eq) and ethanol (10 mL per mmol of aldehyde).
- Reagent Addition: Add malononitrile (1.1 eq) to the solution.
- Catalyst Addition: Add piperidine (0.1 eq) as a basic catalyst to promote the initial Knoevenagel condensation.
 - Causality: Piperidine is a sufficiently strong base to deprotonate the active methylene of malononitrile without causing unwanted side reactions. Ethanol is an excellent solvent for the reactants and facilitates a homogenous reaction mixture.
- Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed (typically 4-6 hours).

- Workup: Cool the reaction mixture to room temperature. The product often precipitates. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Catalytic Dehalogenation

- Reactor Setup: In a suitable pressure vessel or flask compatible with hydrogenation, dissolve the crude 2-Chloro-**1,5-naphthyridine-3-carbonitrile** from the previous step in a solvent like methanol or ethyl acetate.
- Catalyst Addition: Add Palladium on Carbon (10% Pd/C, ~5 mol%) to the solution.
 - Causality: Palladium is a highly effective catalyst for the hydrogenolysis of aryl chlorides. The carbon support provides a high surface area for the reaction.
- Reaction: Purge the vessel with nitrogen, then introduce hydrogen gas (via balloon or from a pressurized source, ~1-3 atm). Stir vigorously at room temperature. Alternatively, ammonium formate or formic acid can be used as a hydrogen transfer agent.
- Monitoring & Workup: Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
 - Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar spot on the TLC plate indicates a successful reaction. The crude product can be analyzed by LC-MS to confirm the mass change from dehalogenation.
- Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure **1,5-Naphthyridine-3-carbonitrile**.

Chemical Reactivity Profile

The reactivity of **1,5-Naphthyridine-3-carbonitrile** is dictated by the interplay between the electron-deficient naphthyridine core and the versatile nitrile group.

Reactivity of the Naphthyridine Core

The two nitrogen atoms in the ring system withdraw electron density, making the carbon framework electrophilic and generally resistant to electrophilic aromatic substitution.

- N-Alkylation/N-Oxidation: The lone pair of electrons on the nitrogen atoms (N1 and N5) are the most nucleophilic sites. The molecule can be readily alkylated with agents like methyl iodide or benzyl bromide to form quaternary naphthyridinium salts.[3]
- Nucleophilic Aromatic Substitution (S_NAr): The ring is activated towards attack by strong nucleophiles. While the parent ring is moderately reactive, the presence of a good leaving group (like a halogen) would make substitution reactions highly efficient.[3]

Reactivity of the 3-Carbonitrile Group

The nitrile group is a powerful synthetic linchpin, enabling access to a wide range of other functionalities.[4][7]

- Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (via an intermediate amide).[7] This provides a route to 1,5-naphthyridine-3-carboxylic acid, another valuable building block.
- Reduction: Strong reducing agents like Lithium Aluminum Hydride ($LiAlH_4$) will reduce the nitrile to a primary amine (3-aminomethyl-1,5-naphthyridine).[4] This introduces a flexible basic side chain often sought in drug design.
- Addition of Organometallics: Grignard or organolithium reagents can add to the nitrile carbon to form ketones after acidic workup.[8]
- Cycloadditions: The $C\equiv N$ triple bond can act as a dipolarophile in [3+2] cycloadditions with reagents like azides or nitrile oxides to construct five-membered heterocyclic rings (e.g., tetrazoles, oxadiazoles), which are important pharmacophores.[9]

Caption: Key reaction pathways of **1,5-Naphthyridine-3-carbonitrile**.

Applications in Research and Drug Development

The primary value of **1,5-Naphthyridine-3-carbonitrile** lies in its role as a sophisticated chemical intermediate.

- Medicinal Chemistry: The 1,5-naphthyridine scaffold is a component of numerous kinase inhibitors. The 3-carbonitrile derivative can be elaborated into structures that target enzymes

like c-Met kinase.[3] The ability to convert the nitrile into amines and amides allows for the installation of side chains that can probe the binding pockets of target proteins, optimizing potency and selectivity.

- Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~155 Da, this molecule fits the profile of a molecular fragment. It can be used in screening campaigns to identify initial, low-affinity hits that bind to a biological target. The nitrile then serves as a vector for growing the fragment into a more potent lead compound.
- Materials Science: Naphthyridine derivatives are used as ligands for metal complexes, which have applications as organic light-emitting diodes (OLEDs) and sensors.[10] The nitrile group can be used to tune the electronic properties of the ligand or to anchor the molecule to a surface.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe and effective use of chemical reagents is paramount.

Hazard Class	Description	Precaution
Acute Toxicity 4, Oral	Harmful if swallowed.	Do not ingest. Wash hands thoroughly after handling.
GHS Pictogram	GHS07 (Exclamation Mark)	Indicates potential for skin/eye irritation and acute toxicity.
First Aid	Ingestion: Rinse mouth, seek medical attention. Skin/Eye Contact: Wash skin with soap and water; rinse eyes cautiously with water for several minutes.	

Handling Protocol:

- Use in a well-ventilated area or a chemical fume hood.

- Wear standard personal protective equipment (PPE): safety glasses, a lab coat, and chemical-resistant gloves.
- Avoid creating dust.

Storage:

- Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Toxicological Note: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. Treat it as a potentially hazardous substance.

Conclusion

1,5-Naphthyridine-3-carbonitrile represents a strategically important building block for chemical synthesis. While detailed characterization data may not be widely published, its properties can be reliably predicted from established chemical principles. Its value is derived from the combination of a biologically relevant naphthyridine core and a synthetically versatile nitrile handle. Through reactions such as hydrolysis, reduction, and cycloaddition, this compound provides a robust platform for the rapid generation of diverse and complex molecules, making it an indispensable tool for researchers in drug discovery and materials science.

References

► Click to expand

- Royal Society of Chemistry. (n.d.). Supplementary Information for General.
- Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[3] [12]naphthyridine-3-carbonitriles.
- Luo, J. (n.d.). 7.8 Reactions of Nitriles. KPU Pressbooks.
- Al-Tel, T. H., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. *Molecules*, 26(11), 3252.
- Chemistry LibreTexts. (2023). Reactivity of Nitriles.
- Ukrainets, I. V., et al. (2015). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. *Journal of Heterocyclic Chemistry*.
- BenchChem. (n.d.). A Technical Guide to the Reactivity of the Nitrile Group in Picolinonitriles.

- Al-Tel, T. H., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. *Molecules*, 25(15), 3508.
- Al-Tel, T. H., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Center for Biotechnology Information.
- Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles.
- W. Czuba, T. Kowalska, K. Nowak, H. Poradowska, P. Kowalski. (1986). 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. ResearchGate.
- Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
- ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
- National Center for Biotechnology Information. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
- PubChem. (n.d.). 1,5-Naphthyridine.
- Amerigo Scientific. (n.d.). 1,5-Naphthyridine-3-carbaldehyde.
- Paudler, W. W., & Kress, T. J. (2008). The Naphthyridines. In *The Chemistry of Heterocyclic Compounds*.
- National Institute of Standards and Technology. (n.d.). 1,5-Naphthyridine. NIST Chemistry WebBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1,5-Naphthyridine-3-carbaldehyde - Amerigo Scientific [amerigoscientific.com]
- 6. mdpi.com [mdpi.com]
- 7. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 8. Synthesis and Reactions of Nitriles - Chad's Prep® [chadsprep.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1392945#1-5-naphthyridine-3-carbonitrile-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com